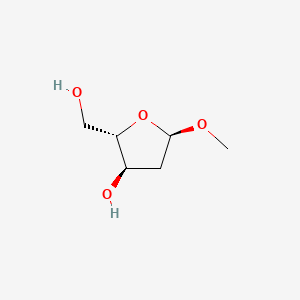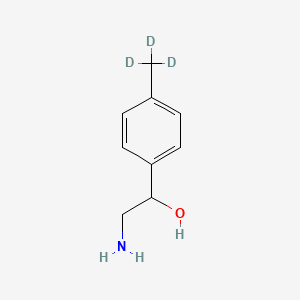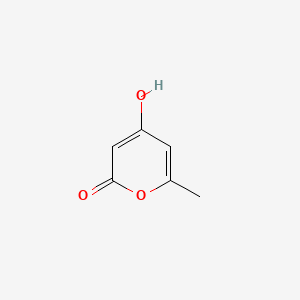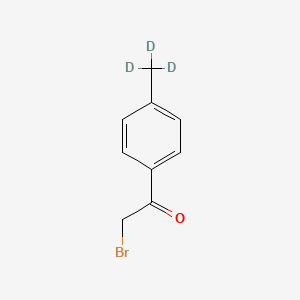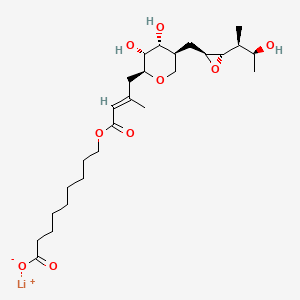
Mupirocin lithium
Overview
Description
Mupirocin Lithium is a major component of the pseudomonic acid, an antibiotic complex produced by Pseudomonas fluorescens . It is used as a topical antibiotic against superficial skin infections such as impetigo or folliculitis . At lower concentrations, it has bacteriostatic characteristics, while at higher concentrations it is bactericidal .
Synthesis Analysis
Mupirocin is a polyketide antibiotic produced by Pseudomonas fluorescens. The biosynthetic cluster encodes 6 type I polyketide synthase multifunctional proteins and 29 single function proteins . The biosynthetic pathway belongs to the trans-AT group in which acyltransferase activity is provided by a separate polypeptide .Molecular Structure Analysis
The empirical formula of this compound is C26H43LiO9 . Its molecular weight is 506.56 . The InChI key is XFIKMPRBSORKQP-JATHGWPISA-M .Chemical Reactions Analysis
Mupirocin inhibits the isoleucyl-tRNA synthetase, which finally results in inhibition of protein and RNA synthesis . The purification step could also be realized by precipitation with lithium 2-ethyl-hexanoate in methanol, and pseudomonic acid is extracted from the aqueous solution of the lithium salt .Physical And Chemical Properties Analysis
This compound is a certified reference material and pharmaceutical secondary standard . It is a polyketide antibiotic produced by the soil bacterium Pseudomonas fluorescens NCIMB 10586 .Scientific Research Applications
Effective Treatment for Skin Infections and Nasal Staphylococcus aureus
Mupirocin has proven extremely effective in treating skin infections and clearing nasal Staphylococcus aureus, including methicillin-resistant strains (MRSA) (Cookson, 1998).
Mechanism of Action
It works by inhibiting bacterial protein synthesis through targeting the bacterial isoleucyl-tRNA synthetase. This action makes it useful for decolonization and treating local skin and soft tissue infections caused by S. aureus and streptococcal species (Hetem & Bonten, 2013).
Biosynthesis and Resistance
Mupirocin is produced by Pseudomonas fluorescens and its biosynthesis involves type I multifunctional polyketide synthases and tailoring enzymes. Resistance to Mupirocin can arise from mutations in the mupirocin target or due to the presence of an alternate isoleucyl-tRNA synthetase (Thomas, Hothersall, Willis, & Simpson, 2010).
Antifungal Activity
It also demonstrates antifungal activity against a range of dermatophytes and Pityrosporum spp., suggesting potential clinical utility for superficial infections caused by these fungi (Nicholas, Berry, Hunter, & Kelly, 1999).
Regulation of Antibiotic Biosynthesis
The biosynthesis of Mupirocin in Pseudomonas fluorescens is regulated by quorum-sensing-dependent systems, which is crucial for understanding its production and potential manipulation for enhanced yield (El-Sayed, Hothersall, & Thomas, 2001).
Clinical Development and Applications
Mupirocin has been developed as a topical antibiotic with high antibacterial activity, especially against aerobic gram-positive cocci. It's used in various forms, including ointments, for treating skin infections like impetigo (Pappa, 1990).
Challenges with Resistance
Increased use and over-the-counter availability have been linked to emerging resistance, posing challenges for its efficacy in decolonization strategies and treatment of MRSA (Sutherland et al., 1985).
Mechanism of Action
Target of Action
Mupirocin lithium primarily targets the bacterial isoleucyl transfer-RNA (tRNA) synthetase . This enzyme plays a crucial role in bacterial protein synthesis by promoting the conversion of isoleucine and tRNA to isoleucyl-tRNA .
Mode of Action
This compound exerts its antimicrobial activity by specifically and reversibly binding to bacterial isoleucyl-tRNA synthetase . This binding inhibits the activity of the enzyme, thereby blocking the synthesis of bacterial proteins and RNA .
Biochemical Pathways
The inhibition of isoleucyl-tRNA synthetase by this compound disrupts the normal biochemical pathways of protein synthesis in bacteria. This disruption prevents the conversion of isoleucine and tRNA to isoleucyl-tRNA, leading to a decrease in its cellular levels inside the cells and ultimately causing bacterial death .
Pharmacokinetics
It is primarily used to treat impetigo and secondary skin infections caused by Staphylococcus aureus and Streptococcus pyogenes
Result of Action
The result of this compound’s action is the inhibition of bacterial protein and RNA synthesis , which usually results in bacterial death . It displays a broad-spectrum activity against many gram-positive bacteria and certain gram-negative bacteria in vitro .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the development of resistance to mupirocin has been observed, particularly in the context of its wide use without prescription .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Mupirocin Lithium plays a significant role in biochemical reactions. This interaction inhibits protein synthesis in targeted bacteria, thereby exerting its antibacterial effects .
Cellular Effects
This compound has profound effects on various types of cells, particularly bacterial cells. It inhibits protein synthesis, which is crucial for cell function, impacting cell signaling pathways, gene expression, and cellular metabolism . This disruption of normal cellular processes is what makes this compound an effective antibacterial agent.
Molecular Mechanism
The mechanism of action of this compound involves binding to isoleucyl-tRNA synthetase, an enzyme responsible for attaching the amino acid isoleucine to its corresponding tRNA . This binding inhibits the enzyme, preventing the conversion of isoleucine and tRNA to isoleucine-charged tRNA, thus inhibiting protein synthesis .
Metabolic Pathways
This compound is involved in the metabolic pathway of protein synthesis in bacteria . It interacts with the enzyme isoleucyl-tRNA synthetase, disrupting the normal metabolic flux of protein synthesis .
Subcellular Localization
The subcellular localization of this compound is not explicitly documented. Considering its mechanism of action, it is likely to be localized in the cytoplasm of bacterial cells where protein synthesis occurs .
properties
IUPAC Name |
lithium;9-[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynonanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44O9.Li/c1-16(13-23(30)33-11-9-7-5-4-6-8-10-22(28)29)12-20-25(32)24(31)19(15-34-20)14-21-26(35-21)17(2)18(3)27;/h13,17-21,24-27,31-32H,4-12,14-15H2,1-3H3,(H,28,29);/q;+1/p-1/b16-13+;/t17-,18-,19-,20-,21-,24+,25-,26-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIKMPRBSORKQP-JATHGWPISA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)[O-])C)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].C[C@H]([C@H]1[C@@H](O1)C[C@H]2CO[C@H]([C@@H]([C@@H]2O)O)C/C(=C/C(=O)OCCCCCCCCC(=O)[O-])/C)[C@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43LiO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746663 | |
| Record name | Lithium 9-({(2E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-({(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl}methyl)oxan-2-yl]-3-methylbut-2-enoyl}oxy)nonanoate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73346-79-9 | |
| Record name | Lithium 9-({(2E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-({(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl}methyl)oxan-2-yl]-3-methylbut-2-enoyl}oxy)nonanoate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2S-[2ALPHA(E),3BETA,4BETA,5ALPHA[2R,3R,(1R,2R)]]]-9-[[3-METHYL-1-OXO-4-[TETRAHYDRO-3,4-DIHYDROXY-5-[[3-(2- HYDROXY-1-METHYLPROPYL)OXIRANYL]METHYL]-2H-PYRAN-2-YL]-2-BUTENYL]OXY]NONANOIC ACID MONOLITHIUM SALT | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: Why is Mupirocin lithium used in culture media for Bifidobacteria?
A: this compound is an antibiotic that inhibits isoleucyl-tRNA synthetase, an enzyme crucial for bacterial protein synthesis. While it exhibits broad-spectrum activity, it is particularly effective against Gram-positive bacteria. In the context of Bifidobacteria research, this compound is incorporated into culture media as a selective agent [, ]. This selectivity helps to inhibit the growth of other bacterial species commonly found in the gut or environment, allowing researchers to isolate and cultivate Bifidobacteria more effectively.
Q2: How does this compound contribute to the isolation of specific Bifidobacteria strains?
A: The research papers highlight the use of this compound in modified media for isolating specific Bifidobacteria strains. For instance, one study used a this compound-modified MRS (de Man, Rogosa, and Sharpe) agar medium to screen for cholesterol-lowering Bifidobacteria from Guizhou Xiang Pigs []. By suppressing the growth of other bacterial species, this selective medium allowed researchers to identify and isolate Bifidobacterium animalis subsp. lactis BZ25, a strain demonstrating promising cholesterol-lowering properties.
Q3: Are there alternative selective agents to this compound in Bifidobacteria research?
A: Yes, researchers have explored other selective agents besides this compound. One study employed a combination of clindamycin and ciprofloxacin in MRS agar (MRS-CC) to selectively enumerate Lactobacillus acidophilus []. While this approach showed promise, it also allowed the growth of Lactobacillus casei, highlighting the need to consider the microbial composition of the samples being analyzed.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





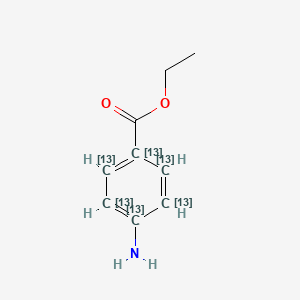
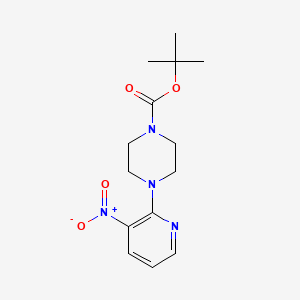
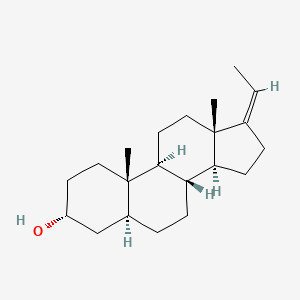
![1H-3,7-Methanocyclopenta[c]pyridine](/img/structure/B586859.png)
